Z-YVAD-CMK (trifluoroacetate salt)

Description

Significance of Caspase Inhibition in Cellular Processes and Disease Pathogenesis

Caspases are a family of cysteine-dependent proteases that play crucial roles in programmed cell death (apoptosis) and inflammation. nih.govnih.gov The dysregulation of caspase activity is implicated in the development and progression of a wide range of human diseases. nih.govnih.gov

Cellular Processes Regulated by Caspases:

Apoptosis: Caspases are central executioners of apoptosis, a controlled process of cell dismantling that is essential for normal tissue development and homeostasis. nih.govyoutube.com

Inflammation: A subset of caspases, known as inflammatory caspases (including caspase-1, -4, and -5 in humans), are key mediators of the inflammatory response. nih.govnih.gov They are responsible for the maturation and release of pro-inflammatory cytokines like interleukin-1β (IL-1β) and IL-18. invivogen.cominvivogen.com

Pyroptosis: This is a highly inflammatory form of programmed cell death that is dependent on caspase-1 activity and results in the release of cellular contents and inflammatory mediators. invivogen.comyoutube.com

Other Cellular Functions: Emerging evidence suggests that caspases are also involved in other cellular processes such as proliferation, differentiation, and immune cell recruitment. nih.govyoutube.com

Role in Disease Pathogenesis:

The inappropriate activation or inhibition of caspases contributes to the pathology of numerous diseases. nih.govnih.gov

Inflammatory Diseases: Dysregulation of inflammatory caspases is linked to conditions like psoriasis, rheumatoid arthritis, and inflammatory bowel disease. nih.govyoutube.com

Neurodegenerative Diseases: Excessive apoptosis driven by caspases is a hallmark of neurodegenerative disorders such as Alzheimer's disease and cerebral ischemia. nih.govnih.gov

Cancer: Insufficient apoptosis due to defects in caspase signaling can lead to tumor development and resistance to therapies. nih.govnih.gov

Sepsis: Caspase-1 activation plays a critical role in the systemic inflammation and organ damage associated with sepsis. nih.gov

The ability to inhibit specific caspases with compounds like Z-YVAD-CMK allows researchers to dissect the precise roles of these enzymes in both normal physiology and disease states, paving the way for the development of novel therapeutic strategies.

Historical Context and Evolution of Peptide-Based Caspase Inhibitors in Research

The journey to understanding and manipulating caspases began with the identification of the first caspase, Interleukin-1β Converting Enzyme (ICE), now known as caspase-1, in the early 1990s. nih.gov This discovery spurred the development of inhibitors to probe its function.

The first synthetic caspase inhibitors were peptide-based, designed to mimic the natural substrate recognition sequences of the enzymes. nih.gov These initial inhibitors often featured a reactive group, such as an aldehyde or a ketone, attached to a short peptide sequence. nih.gov The peptide portion provided selectivity for specific caspases, while the reactive "warhead" would covalently bind to the active site cysteine of the enzyme, blocking its activity. nih.govnih.gov

An early and influential example is Ac-YVAD-CMK, a selective and irreversible inhibitor of caspase-1. This compound, along with others like the pan-caspase inhibitor Z-VAD-FMK, became foundational tools in apoptosis and inflammation research. invivogen.comnih.gov These inhibitors allowed scientists to confirm the roles of specific caspases in various cell death pathways and inflammatory responses. invivogen.comnih.gov

Over time, research focused on improving the properties of these peptide-based inhibitors. Challenges with early inhibitors included poor cell permeability, limited in vivo stability, and lack of specificity. nih.gov This led to the development of second-generation inhibitors with modified peptide backbones and different reactive groups to enhance their pharmacological properties. nih.gov Furthermore, efforts have been made to develop non-peptide, small-molecule inhibitors to overcome the limitations associated with peptide-based compounds. nih.gov The evolution of these inhibitors continues, with a focus on creating highly specific and potent molecules for both research and potential therapeutic applications. umass.educapes.gov.br

Table 1: Key Properties of Z-YVAD-CMK (trifluoroacetate salt)

| Property | Value | Source(s) |

| Full Name | Z-Tyr-Val-Ala-Asp(OMe)-CH₂F | sigmaaldrich.com |

| Molecular Formula | C₃₁H₃₉FN₄O₉ | sigmaaldrich.com |

| Molecular Weight | 630.66 g/mol | sigmaaldrich.com |

| Appearance | White powder | sigmaaldrich.com |

| Solubility | Soluble in DMSO | sigmaaldrich.com |

| Mechanism of Action | Irreversible inhibitor of caspase-1, -4, and -5 | sigmaaldrich.com |

| Cell Permeability | Yes | sigmaaldrich.com |

Table 2: Research Applications and Findings of Z-YVAD-CMK and Related Inhibitors

| Research Area | Key Findings | Inhibitor(s) Used | Source(s) |

| Neuroprotection | Reduced infarct volume and neuronal damage in models of cerebral ischemia. | Ac-YVAD-CMK | nih.gov |

| Inflammation | Blocks the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. | Ac-YVAD-CMK | invivogen.commedchemexpress.com |

| Sepsis | Alleviated acute kidney injury in a rat model of sepsis by inhibiting pyroptosis. | AC-YVAD-CMK | nih.gov |

| Apoptosis | Used as a tool to distinguish between caspase-1-dependent and other apoptotic pathways. | Z-YVAD-FMK, Z-VAD-FMK | invivogen.commedchemexpress.com |

| Intracerebral Hemorrhage | Improved neurological function by inhibiting the caspase-1-mediated inflammatory response. | Ac-YVAD-cmk | nih.gov |

| Cognitive Dysfunction | Ameliorated sevoflurane-induced cognitive dysfunction and revised mitophagy impairment. | Ac-YVAD-cmk | nih.gov |

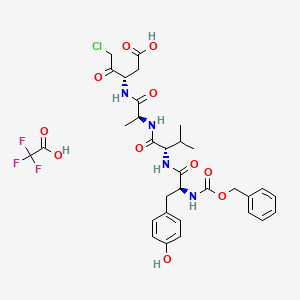

Structure

2D Structure

Properties

Molecular Formula |

C32H38ClF3N4O11 |

|---|---|

Molecular Weight |

747.1 g/mol |

IUPAC Name |

(3S)-5-chloro-3-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxopentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C30H37ClN4O9.C2HF3O2/c1-17(2)26(29(42)32-18(3)27(40)33-22(14-25(38)39)24(37)15-31)35-28(41)23(13-19-9-11-21(36)12-10-19)34-30(43)44-16-20-7-5-4-6-8-20;3-2(4,5)1(6)7/h4-12,17-18,22-23,26,36H,13-16H2,1-3H3,(H,32,42)(H,33,40)(H,34,43)(H,35,41)(H,38,39);(H,6,7)/t18-,22-,23-,26-;/m0./s1 |

InChI Key |

VIEXXRMVRHEMFV-NWFMSPOZSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CCl)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Inhibitory Mechanisms and Specificity of Z Yvad Cmk Trifluoroacetate Salt

Caspase-1 Inhibition Profile and Molecular Specificity

Z-YVAD-CMK is recognized as a potent, cell-permeable, and irreversible inhibitor of caspase-1, also known as Interleukin-1 Converting Enzyme (ICE). sigmaaldrich.com Caspase-1 is a cysteine protease that plays a critical role in inflammation by processing the precursors of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18. invivogen.com

Irreversible Binding and Active Site Targeting

The inhibitory action of Z-YVAD-CMK is characterized by its irreversible binding to the active site of caspase-1. sigmaaldrich.cominvivogen.com The "CMK" (chloromethylketone) portion of the molecule is crucial for this irreversible interaction. It forms a covalent bond with the cysteine residue in the active site of the caspase, thereby permanently inactivating the enzyme. researchgate.net The tetrapeptide sequence, Tyr-Val-Ala-Asp (YVAD), mimics the natural cleavage site of pro-IL-1β, providing specificity for caspase-1. invivogen.com This targeted binding mechanism makes Z-YVAD-CMK a highly effective tool for studying caspase-1-dependent pathways. nih.gov

Comparative Inhibitory Efficacy Against Caspase-1 Isoforms

Z-YVAD-CMK demonstrates potent inhibition against caspase-1. sigmaaldrich.com It is also reported to be an inhibitor of caspase-4 and caspase-5, which are human paralogs of caspase-1. sigmaaldrich.cominvivogen.comsigmaaldrich.com This broader specificity within the inflammatory caspase subfamily is an important consideration in experimental design.

Differentiation from Other Caspase Inhibitors (e.g., Ac-YVAD-CMK, Z-VAD-FMK)

Z-YVAD-CMK is often compared with other caspase inhibitors, such as Ac-YVAD-CMK and Z-VAD-FMK, to understand its specific effects.

Ac-YVAD-CMK: Similar to Z-YVAD-CMK, Ac-YVAD-CMK is a selective and irreversible inhibitor of caspase-1. targetmol.com The primary difference lies in the N-terminal protecting group: Z-YVAD-CMK has a benzyloxycarbonyl (Z) group, while Ac-YVAD-CMK has an acetyl (Ac) group. Both are effective in blocking caspase-1 activity and have been used in studies to investigate the role of this enzyme in inflammation and cell death. invivogen.comnih.govmedchemexpress.com

Z-VAD-FMK: In contrast, Z-VAD-FMK is a broad-spectrum or pan-caspase inhibitor. nih.govnih.gov Its fluoromethylketone (FMK) group also forms a covalent bond with the active site cysteine of caspases, but its peptide sequence (Val-Ala-Asp) is recognized by a wider range of caspases. nih.gov While Z-VAD-FMK is useful for studying general caspase-dependent apoptosis, Z-YVAD-CMK allows for a more targeted investigation of the inflammatory caspases. sigmaaldrich.com However, it is important to note that Z-VAD-FMK has been shown to have off-target effects, including the inhibition of the endoglycosidase NGLY1, which can induce autophagy. nih.gov

| Inhibitor | Target Caspases | Mechanism | Key Features |

| Z-YVAD-CMK | Caspase-1, -4, -5 | Irreversible, covalent binding | Potent and specific for inflammatory caspases. sigmaaldrich.com |

| Ac-YVAD-CMK | Caspase-1 | Irreversible, covalent binding | Selective for caspase-1, used in neuroprotection studies. invivogen.comnih.gov |

| Z-VAD-FMK | Broad-spectrum (pan-caspase) | Irreversible, covalent binding | Inhibits a wide range of caspases, can have off-target effects. nih.govnih.gov |

Inhibition of Caspase-3 Activity

While Z-YVAD-CMK is primarily a caspase-1 inhibitor, its effect on other caspases, such as caspase-3, is a subject of investigation. Some studies have observed a reduction in caspase-3 activity following treatment with the related inhibitor Ac-YVAD-CMK. nih.gov However, in vitro data suggests that the inhibitory constant (Ki) of Ac-YVAD-CMK for caspase-3 is significantly higher than for caspase-1, indicating a much lower direct inhibitory potency against caspase-3. nih.gov One hypothesis is that the observed in vivo reduction in caspase-3 activity could be an indirect effect resulting from the upstream inhibition of caspase-1 and the subsequent interruption of inflammatory and apoptotic signaling cascades. nih.gov

Off-Target Inhibition of Non-Caspase Cysteine Proteases

The specificity of enzyme inhibitors is a critical aspect of their utility in research. While designed to target specific caspases, some inhibitors can interact with other classes of enzymes, particularly those with similar active site chemistry.

Interactions with Cathepsin Family Members

Cathepsins are a family of proteases, many of which are cysteine proteases that reside in lysosomes and play crucial roles in protein degradation and other cellular processes. nih.gov Due to the shared cysteine protease mechanism, there is potential for off-target inhibition of cathepsins by caspase inhibitors.

Inhibition of Papain and Legumain

While Z-YVAD-CMK (trifluoroacetate salt) is primarily recognized as an inhibitor of caspases, particularly caspase-1, research has demonstrated its activity extends to other families of cysteine proteases, including the papain-like proteases and legumain. Studies have shown that several peptide-based caspase inhibitors, including those with the YVAD sequence, can efficiently inhibit cysteine proteases beyond their intended caspase targets. nih.govnih.gov

The inactivation of legumain, a cysteine protease with a distinct specificity for asparaginyl bonds, by a range of caspase inhibitors, including relatives of Z-YVAD-CMK, has been characterized as moderate. nih.govnih.gov Similarly, these inhibitors demonstrate activity against papain, the archetypal cysteine protease. nih.govnih.gov This cross-reactivity is attributed to the shared mechanistic features among cysteine proteases, which can be targeted by the reactive chloromethyl ketone (CMK) group, despite differences in the optimal peptide recognition sequence. nih.govmdpi.com The highly reactive nature of the CMK warhead can lead to indiscriminate binding with non-proteolytic enzymes, which makes it less suitable for in-vivo applications compared to less reactive counterparts like fluoromethyl ketones (FMKs). mdpi.com

However, specific kinetic constants, such as the inhibition constant (K_i) or the second-order rate constant (k_inact/K_i) for Z-YVAD-CMK against papain and legumain, are not extensively detailed in the available scientific literature, which often provides more qualitative assessments of these off-target interactions.

Methodological Implications for Specificity in Research

The off-target activity of Z-YVAD-CMK and related peptide inhibitors carries significant methodological implications for researchers. nih.gov The compound's ability to inhibit not only its primary target (caspase-1) but also other proteases like papain-like cysteine proteases (e.g., cathepsins) and legumain complicates the interpretation of experimental results. nih.govnih.govnih.gov

When Z-YVAD-CMK is used in cellular or tissue models to probe the role of caspase-1 in a biological process, any observed effect could potentially be due to the inhibition of other proteases. nih.govnih.gov This lack of absolute specificity necessitates caution, as processes previously attributed solely to caspases might, in fact, involve other proteases that are coincidentally inhibited. nih.govnih.gov For instance, studies have shown that caspase inhibitors with CMK and FMK reactive groups can efficiently inhibit cathepsin B activity both in vitro and in cell culture at concentrations typically used to demonstrate caspase involvement. nih.gov

Therefore, when using Z-YVAD-CMK, it is critical for researchers to:

Acknowledge the potential for off-target inhibition.

Employ multiple, structurally distinct inhibitors to confirm that the observed phenotype is not an artifact of a single compound's cross-reactivity.

Utilize genetic approaches, such as siRNA-mediated knockdown or gene knockout, as complementary methods to validate the role of the target protease. nih.gov

The following table summarizes the known inhibitory activities of YVAD-based peptide inhibitors and related compounds on various proteases, highlighting the issue of specificity.

| Inhibitor | Primary Target(s) | Known Off-Targets | Reference |

|---|---|---|---|

| Ac-YVAD-cmk | Caspase-1 | Cathepsin B, Legumain (moderate) | nih.govnih.gov |

| Z-YVAD-fmk | Caspase-1 | Cathepsins, Legumain (moderate) | nih.govnih.gov |

| Z-VAD-fmk | Pan-caspase | Cathepsin B, Cathepsin H | nih.gov |

| Z-DEVD-cmk | Caspase-3 | Cathepsins (preferred inhibitor), Legumain (moderate) | nih.govnih.gov |

Enzymatic Kinetics and Binding Dynamics of Z-YVAD-CMK (trifluoroacetate salt)

The inhibitory mechanism of Z-YVAD-CMK involves the irreversible alkylation of the active site cysteine residue of the target protease. nih.gov This is a common mechanism for peptide inhibitors equipped with a chloromethyl ketone (CMK) reactive group, or "warhead." The peptide sequence (YVAD) provides the specificity, guiding the inhibitor to the active site of enzymes that recognize this sequence, such as caspase-1. Once positioned, the CMK group forms a covalent thioether bond with the catalytic cysteine, leading to permanent inactivation of the enzyme.

The binding dynamics of the YVAD-CMK peptide with a target cysteine protease have been elucidated through structural biology. A crystal structure of activated legumain in complex with the closely related inhibitor Ac-YVAD-CMK (PDB ID: 4AW9) reveals a substrate-like binding mode. nih.govnih.gov In this structure, the peptide portion of the inhibitor sits (B43327) within the enzyme's active site cleft, making specific interactions with the substrate-binding pockets. The aspartic acid residue (Asp) at the P1 position of the inhibitor is crucial for recognition by legumain's S1 pocket. nih.govnih.gov This substrate-like positioning facilitates the covalent reaction between the catalytic cysteine of legumain and the CMK group of the inhibitor. nih.gov Although this crystal structure utilizes the N-terminally acetylated form (Ac-YVAD-CMK) rather than the benzyloxycarbonyl-protected form (Z-YVAD-CMK), the fundamental binding and inhibitory mechanism mediated by the YVAD peptide and CMK warhead is expected to be highly similar.

Z Yvad Cmk Trifluoroacetate Salt Modulation of Regulated Cell Death Pathways

Attenuation of Apoptotic Cell Death

Z-YVAD-CMK, primarily recognized as a caspase-1 inhibitor, also interfaces with the apoptotic machinery, albeit with a high degree of specificity. Its role in this context is multifaceted, influencing caspase cascades, cellular morphology, and the processing of key apoptotic substrates.

Inhibition of Caspase-Dependent Apoptotic Programs

Z-YVAD-CMK is a tetrapeptide inhibitor designed to preferentially target caspase-1. nih.gov Its primary mechanism involves the peptide sequence Tyr-Val-Ala-Asp (YVAD), which mimics the cleavage site of pro-caspase-1, allowing the inhibitor to bind to the enzyme's active site. nih.gov Research demonstrates that Z-YVAD-CMK is a potent and selective inhibitor of caspase-1-like proteases. nih.govinvivogen.com

Studies on light-induced retinal degeneration showed that while the pan-caspase inhibitor Z-VAD-FMK and the caspase-3 inhibitor Z-DEVD-FMK offered significant protection, Z-YVAD-CMK did not preserve retinal function or prevent the increase in apoptotic photoreceptors. arvojournals.org In that model, Z-YVAD-CMK significantly reduced caspase-1 activity but had no effect on caspase-3 activity. arvojournals.org However, other studies suggest a broader, context-dependent role. For instance, in a model of acute gastric injury, pretreatment with Ac-YVAD-CMK was found to reduce the levels of active, cleaved caspase-3. nih.gov Similarly, research on sepsis-induced mortality suggested that Ac-YVAD-cmk might act as a broader spectrum caspase inhibitor, potentially including caspase-3, in certain apoptotic pathways like those mediated by Fas or TGF-β. nih.gov This indicates that while its primary target is caspase-1, its effects on executioner caspases like caspase-3 can vary depending on the cellular context and apoptotic stimulus.

| Inhibitor Action in Apoptotic Models | |

| Model | Observed Effect of Z-YVAD-CMK |

| Light-Induced Retinal Degeneration | Significantly reduced caspase-1 activity; no effect on caspase-3 activity; failed to prevent apoptosis. arvojournals.org |

| Acute Gastric Injury | Reduced levels of active (cleaved) caspase-3. nih.gov |

| Islet Cell Isolation | Did not induce necrosis, unlike the caspase-3 inhibitor DEVD-fmk, suggesting a lack of potent caspase-3 inhibition. nih.gov |

Suppression of Apoptotic Morphological Changes and DNA Fragmentation

Apoptosis is characterized by distinct morphological features, including cell shrinkage, membrane blebbing, chromatin condensation, and internucleosomal DNA fragmentation. nih.govnih.gov Caspase inhibitors can suppress these changes by blocking the proteolytic cascade responsible for them.

In studies of Fas-mediated apoptosis, cells stimulated with an anti-Fas antibody alone displayed extensive membrane blebbing. nih.gov The presence of broad-spectrum caspase inhibitors could alter this outcome. nih.gov While specific data on Z-YVAD-CMK's effect on DNA fragmentation is limited, pan-caspase inhibitors like Z-VAD-FMK have been shown to significantly reduce DNA fragmentation in various models of apoptosis. researchgate.netresearchgate.net The suppression of these apoptotic hallmarks is a direct consequence of inhibiting the executioner caspases that are responsible for dismantling the cell. nih.gov

| Apoptotic Hallmarks | Description | Modulation by Caspase Inhibitors |

| Membrane Blebbing | Protrusions of the plasma membrane, a characteristic feature of apoptosis. | Observed in Fas-stimulated cells; can be altered by caspase inhibition. nih.gov |

| Chromatin Condensation | The compaction of nuclear chromatin into dense masses. | A key nuclear event preceding DNA fragmentation. nih.gov |

| DNA Fragmentation | Cleavage of DNA into nucleosome-sized fragments, often detected by TUNEL assays. frontiersin.org | Pan-caspase inhibitors have been shown to reduce DNA fragmentation. researchgate.netresearchgate.net |

Regulation of Pro-Apoptotic Substrate Cleavage (e.g., PARP)

A critical event in the execution phase of apoptosis is the cleavage of specific cellular substrates by caspases. One of the most important substrates is Poly (ADP-ribose) polymerase (PARP), a nuclear enzyme involved in DNA repair. nih.gov During apoptosis, caspase-3 cleaves the 116 kDa PARP protein into an 89 kDa fragment and a 24 kDa fragment, inactivating the enzyme and conserving cellular energy. researchgate.net

The pan-caspase inhibitor Z-VAD-FMK has been demonstrated to effectively abrogate PARP cleavage in multiple cell lines, confirming that this event is caspase-dependent. researchgate.netresearchgate.net Studies on isolated pancreatic islets revealed that inhibiting caspase-3 with DEVD-fmk led to increased necrosis, whereas the caspase-1 inhibitor YVAD-cmk did not. nih.gov This suggests that the specific inhibition of caspase-3 is crucial for preventing the apoptotic cleavage of PARP. nih.gov The cleavage of PARP is therefore a reliable indicator of the activation of executioner caspases, and its inhibition is a key outcome of effective anti-apoptotic intervention. nih.govnih.gov

Analysis in Fas-Mediated Apoptosis Research

The Fas receptor (also known as CD95 or APO-1) is a death receptor that, upon binding its ligand (FasL), initiates a caspase-dependent apoptotic cascade. Research using Z-YVAD-CMK has provided insights into the specific roles of caspases in this pathway. In a study using L929hFas cells, treatment with an anti-Fas antibody induced apoptosis. nih.gov The use of different caspase inhibitors revealed distinct outcomes. While broad-range caspase inhibitors like zVAD-fmk sensitized the cells to a necrotic form of death, the caspase-1-like inhibitor Ac-YVAD-cmk did not. nih.gov In the presence of Ac-YVAD-cmk, the cells still underwent apoptosis, suggesting that caspase-1-like proteases are not the primary executioners in this specific Fas-mediated model. nih.gov

Conversely, other research has pointed to a protective role for caspase-1 inhibition in Fas-mediated apoptosis. nih.gov Studies in mice have shown that animals lacking the gene for caspase-1 (ICE) are resistant to Fas-mediated apoptosis, implying a crucial role for this caspase in certain contexts. nih.gov This suggests that the involvement of caspase-1 in the Fas pathway may be cell-type or model-dependent.

Suppression of Pyroptotic Cell Death

Pyroptosis is a highly inflammatory form of programmed cell death distinct from apoptosis. It is critically dependent on the activation of inflammatory caspases, primarily caspase-1, and is characterized by cell swelling, lysis, and the release of pro-inflammatory cytokines. nih.govfrontiersin.org

Inhibition of Inflammasome-Mediated Pyroptosis

Z-YVAD-CMK, as a selective caspase-1 inhibitor, is a powerful tool for studying and suppressing pyroptosis. invivogen.comnih.govmedchemexpress.com The activation of pyroptosis is typically initiated by multiprotein complexes called inflammasomes (e.g., NLRP1, NLRP3), which respond to pathogenic and endogenous danger signals. nih.govnih.gov These complexes recruit and activate pro-caspase-1. nih.gov Activated caspase-1 then carries out two key functions: it cleaves the pore-forming protein Gasdermin D (GSDMD), and it processes pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, active forms. nih.govnih.gov The N-terminal fragment of cleaved GSDMD inserts into the plasma membrane, forming pores that lead to cell lysis and the release of the mature cytokines, propagating inflammation. frontiersin.orgnih.govresearchgate.net

Numerous studies have demonstrated that Ac-YVAD-CMK effectively blocks these events.

In a mouse model of sepsis-induced acute kidney injury, Ac-YVAD-CMK treatment inhibited caspase-1 activation, decreased the expression of GSDMD, and reduced the serum levels of IL-1β and IL-18, thereby ameliorating tissue damage. nih.govnih.gov

In a model of intracerebral hemorrhage, Ac-YVAD-CMK reduced caspase-1 activation and IL-1β production, though it did not affect the expression of the upstream NLRP3 inflammasome complex itself. nih.gov

In vitro studies using bone marrow-derived macrophages (BMDMs) confirmed that Z-YVAD-FMK inhibits GSDMD activation and subsequent cell death and IL-1β release induced by pyroptotic stimuli. frontiersin.org

These findings collectively establish Z-YVAD-CMK as a potent inhibitor of the canonical inflammasome-pyroptosis pathway by directly targeting its core enzymatic component, caspase-1. nih.govfrontiersin.orgnih.gov

| Component of Pyroptosis Pathway | Function | Effect of Z-YVAD-CMK |

| Inflammasome (e.g., NLRP1, NLRP3) | Senses danger signals and assembles a platform for caspase-1 activation. nih.govnih.gov | No direct effect on NLRP3 expression. nih.gov |

| Caspase-1 | Protease that cleaves GSDMD and pro-inflammatory cytokines. invivogen.comnih.gov | Potently and irreversibly inhibited. invivogen.comnih.govnih.gov |

| Gasdermin D (GSDMD) | Forms pores in the plasma membrane upon cleavage by caspase-1, executing pyroptosis. frontiersin.orgnih.gov | Cleavage and activation are blocked. nih.govfrontiersin.org |

| IL-1β and IL-18 | Pro-inflammatory cytokines that are matured by caspase-1. medchemexpress.comnih.gov | Maturation and release are suppressed. nih.govmedchemexpress.comnih.govnih.gov |

Prevention of Gasdermin D (GSDMD) Cleavage and Pore Formation

The compound Z-YVAD-CMK (trifluoroacetate salt) is a specific inhibitor of caspase-1. nih.gov This inhibitory action is central to its ability to prevent pyroptosis, a pro-inflammatory form of regulated cell death. Pyroptosis is executed by Gasdermin D (GSDMD), a protein that acts as a final effector in this pathway. nih.gov In its inactive state, GSDMD exists as a full-length protein. The pathway to pyroptosis is initiated when inflammatory caspases, particularly caspase-1, cleave GSDMD. repec.orgresearchgate.net This cleavage event splits GSDMD into two fragments: an N-terminal domain (GSDMD-N) and a C-terminal domain (GSDMD-C). repec.org

The cleavage releases the GSDMD-N fragment from the autoinhibitory GSDMD-C domain. repec.org Once liberated, the GSDMD-N fragment translocates to the plasma membrane, where it oligomerizes to form large pores, approximately 20 nm in diameter. embopress.org These pores disrupt the cell's osmotic balance and integrity, leading to cell lysis and the release of inflammatory cytokines. embopress.orginvivogen.com

Z-YVAD-CMK intervenes at the critical activation step. By irreversibly inhibiting caspase-1, it directly prevents the proteolytic cleavage of GSDMD. nih.govnih.gov Consequently, the pore-forming GSDMD-N fragment is never generated, and the downstream events of membrane pore formation and cell lysis are averted. nih.gov Studies have demonstrated that Z-YVAD-FMK, a closely related compound, effectively inhibits GSDMD cleavage and pyroptosis in various cell types, including human kidney cells and macrophages. nih.gov This mechanism underscores the targeted action of Z-YVAD-CMK in blocking the execution phase of the canonical pyroptotic pathway.

Table 1: Research Findings on GSDMD Cleavage Inhibition

| Study Context | Inhibitor | Cell Type / Model | Key Observation | Reference |

|---|---|---|---|---|

| Atherosclerosis | Z-YVAD-FMK | ApoE-/- mice | Suppressed GSDMD activation and attenuated vascular inflammation. | nih.gov |

| Inflammasome Activation | Ac-YVAD-cmk | U937 Macrophages | Inhibited pyroptosis induced by Burkholderia pseudomallei infection. | researchgate.net |

| Sepsis-induced Acute Kidney Injury | AC-YVAD-CMK | Mouse Model (C57BL/6) | Significantly reduced the expression of GSDMD in renal tissues. | nih.gov |

| Pyroptosis Mechanism | Z-VAD-FMK | Macrophages | Significantly inhibits GSDMD activation and pyroptosis. | nih.gov |

Reduction of Cytotoxicity Markers (e.g., Lactate (B86563) Dehydrogenase Release)

A direct consequence of GSDMD-mediated pore formation is the loss of plasma membrane integrity, leading to cell lysis. This lytic event results in the release of intracellular contents into the extracellular space, a hallmark of cytotoxicity. Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is a widely used biomarker to quantify this type of membrane damage and lytic cell death. researchgate.netnih.gov

By preventing the cleavage of GSDMD and subsequent pore formation, Z-YVAD-CMK and its analogs effectively preserve cell membrane integrity and reduce the release of cytotoxicity markers like LDH. researchgate.netresearchgate.net In experimental settings, macrophages primed with lipopolysaccharide (LPS) and stimulated with ATP undergo pyroptosis, leading to a significant release of LDH. researchgate.net Treatment with the pan-caspase inhibitor zVAD-fmk has been shown to markedly reduce this ATP-induced LDH release. researchgate.net Similarly, in macrophages infected with bacteria to induce pyroptosis, pretreatment with the caspase-1 inhibitor Ac-YVAD-cmk significantly lowered the percentage of LDH released, indicating a reduction in cell death. researchgate.net This demonstrates that the inhibition of caspase-1 by Z-YVAD-CMK translates directly to a measurable decrease in cytotoxicity.

Table 2: Effect of Caspase Inhibition on LDH Release

| Cell Type | Stimulus | Inhibitor Used | Effect on LDH Release | Reference |

|---|---|---|---|---|

| Peritoneal Macrophages | LPS + ATP | zVAD-fmk | Significantly reduced LDH release compared to untreated cells. | researchgate.net |

| U937 Macrophages | B. pseudomallei infection | Ac-YVAD-cmk | Significantly decreased the percentage of LDH release. | researchgate.net |

| Bone Marrow-Derived Macrophages (BMDMs) | LPS + Smac mimetic + z-VAD-FMK (to induce necroptosis) | z-VAD-FMK | Significantly increased LDH release, demonstrating a switch to lytic necroptosis. | nih.gov |

Cross-Talk with Other Forms of Programmed Cell Death

Effects on Necrotic Cell Death Pathways

While Z-YVAD-CMK is primarily an inhibitor of caspase-1, the broader class of caspase inhibitors, such as the pan-caspase inhibitor Z-VAD-FMK, can have complex effects on cell fate by shunting cells from one death pathway to another. A key example of this cross-talk is the induction of necroptosis, a regulated form of necrosis. frontiersin.org

Necroptosis is a pro-inflammatory cell death pathway governed by the kinases RIPK1 and RIPK3, and executed by the mixed lineage kinase domain-like (MLKL) protein. frontiersin.org Under normal circumstances, caspase-8 cleaves and inactivates RIPK1, thereby suppressing necroptosis. However, when caspase activity is broadly inhibited by compounds like Z-VAD-FMK, caspase-8 is unable to perform this inhibitory function. frontiersin.orgresearchgate.net This releases the brake on RIPK1, allowing it to become activated and initiate the necroptotic cascade, leading to lytic cell death. frontiersin.org Therefore, in certain cellular contexts, particularly in response to stimuli like Toll-like receptor (TLR) ligands, treatment with a pan-caspase inhibitor can switch the mode of cell death from apoptosis to necroptosis. frontiersin.orgnih.govkoreascience.kr Studies in macrophages have shown that co-treatment with LPS and Z-VAD-FMK promotes necroptosis, leading to reduced secretion of pro-inflammatory cytokines but increased lytic cell death. frontiersin.orgnih.gov

Influence on Autophagic Processes

The relationship between caspase inhibition and autophagy is intricate. It has been widely observed that the pan-caspase inhibitor Z-VAD-FMK can induce autophagy in various cell lines. koreascience.krnih.govnih.gov This was initially thought to be a direct consequence of caspase inhibition. However, more recent evidence indicates that the induction of autophagy by Z-VAD-FMK is an off-target effect, independent of its role as a caspase inhibitor. nih.gov

Research has revealed that Z-VAD-FMK induces autophagy not by blocking caspases, but by inhibiting N-glycanase 1 (NGLY1), an enzyme involved in ER-associated degradation. nih.gov This specific off-target effect leads to the accumulation of autophagosomes, a key morphological feature of autophagy. nih.gov Interestingly, this effect is not universal to all caspase inhibitors; for instance, the inhibitor Q-VD-OPh does not inhibit NGLY1 and consequently does not induce autophagy, highlighting the specific chemical nature of this interaction. nih.gov In some models, the induction of autophagy by Z-VAD-FMK has been suggested to act as a cell survival mechanism against the compound's own promotion of necrotic cell death. nih.gov

Influence of Z Yvad Cmk Trifluoroacetate Salt on Inflammatory Signaling and Cytokine Processing

Control of Pro-Inflammatory Cytokine Maturation and Secretion

The primary consequence of caspase-1 activation is the processing of precursor forms of key cytokines into their biologically active, mature forms. By inhibiting caspase-1, Z-YVAD-CMK exerts direct control over the production and release of these potent inflammatory mediators. nih.gov

Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine that is synthesized as an inactive precursor, pro-IL-1β. invivogen.com The conversion of pro-IL-1β to its mature, secretable form is a hallmark function of activated caspase-1. nih.govnih.gov

Z-YVAD-CMK has been shown to be a powerful inhibitor of this process. In a study using isolated mouse peritoneal macrophages, Z-YVAD-CMK at a concentration of 30 µM effectively reduced the secretion of IL-1β. Numerous studies using the related inhibitor Ac-YVAD-cmk have corroborated this effect. In models of cerebral ischemia and acute gastric injury, treatment with Ac-YVAD-cmk significantly reduced the elevated levels of mature IL-1β. nih.govnih.gov This inhibition is a direct result of blocking caspase-1, which prevents the cleavage of pro-IL-1β. nih.govinvivogen.com

Similar to IL-1β, Interleukin-18 (IL-18) is another pro-inflammatory cytokine that requires caspase-1 for its maturation and secretion. nih.govinvivogen.com It is initially produced as an inactive pro-IL-18. nih.gov

Research demonstrates that Z-YVAD-CMK effectively curtails IL-18 production. In the same study on mouse peritoneal macrophages, Z-YVAD-CMK (30 µM) was also found to decrease the secretion of IL-18. This finding is supported by other studies showing that Ac-YVAD-cmk treatment can significantly reduce the levels of mature IL-18 in various inflammatory conditions. nih.govmedchemexpress.com While some research points to the existence of caspase-1-independent pathways for IL-18 processing, the inhibition of the canonical caspase-1-dependent pathway by Z-YVAD-CMK remains a key mechanism for controlling its release. nih.govnih.gov

The relationship between Z-YVAD-CMK and Tumor Necrosis Factor-alpha (TNF-α) is less direct than its effects on IL-1β and IL-18. TNF-α production is generally regulated by pathways upstream of inflammasome activation, primarily through transcription factors like NF-κB. nih.gov

However, caspase-1 inhibition can have secondary effects on TNF-α levels. Some studies report that Ac-YVAD-cmk, a specific caspase-1 inhibitor, results in only minor suppression of TNF-α compared to its potent effect on IL-1β. nih.gov Conversely, other research suggests an indirect suppressive role. Since IL-1β can stimulate the production of TNF-α, inhibiting IL-1β with a caspase-1 inhibitor can lead to a downstream reduction in TNF-α. nih.gov This was observed in a model of cerebral ischemia where Ac-YVAD.cmk treatment reduced levels of both IL-1β and TNF-α. nih.gov Similarly, in a gastric injury model, Ac-YVAD-CMK was found to lessen the production of TNF-α. nih.gov It is important to distinguish these effects from those of pan-caspase inhibitors like Z-VAD-fmk, which have been reported under certain conditions to actually promote TNF-α production, leading to a form of programmed cell death called necroptosis. nih.gov

Interactive Data Tables

Modulation of Immune Cell Responses by Z-YVAD-CMK (trifluoroacetate salt)

Z-YVAD-CMK, a selective and irreversible inhibitor of caspase-1, significantly influences the functions of various immune cells that are central to the inflammatory process. By blocking caspase-1, this compound interferes with the maturation of key pro-inflammatory cytokines and modulates the activation and response profiles of microglia, macrophages, and neutrophils.

Regulation of Microglia Activation and Phenotypic Polarization

Microglia, the resident immune cells of the central nervous system (CNS), are key players in neuroinflammation. nih.gov In response to injury or pathological signals, microglia become activated, a state that is critical in the progression of various neurological conditions. nih.gov The inhibition of caspase-1 by Ac-YVAD-cmk has been shown to regulate this activation process.

In experimental models of cerebral ischemia, treatment with Ac-YVAD-cmk leads to a notable reduction in microglial activation. nih.gov Histochemical analysis reveals that while ischemia induces a significant presence of activated microglia and infiltrating macrophages, the administration of the inhibitor lessens this response. nih.gov This modulation is closely linked to the compound's primary mechanism: the inhibition of caspase-1-mediated cytokine processing. Activated caspase-1 is responsible for cleaving pro-IL-1β into its mature, active form. nih.gov Studies have demonstrated that Ac-YVAD-cmk treatment significantly reduces the levels of mature IL-1β in the brain following an ischemic event. nih.gov By decreasing the production of this potent pro-inflammatory cytokine, Ac-YVAD-cmk helps to quell the inflammatory environment that drives sustained microglial activation. nih.govresearchgate.net

Furthermore, the influence of Ac-YVAD-cmk extends to mitigating the downstream effects of inflammation that contribute to neuronal damage. For instance, in models of intracerebral hemorrhage, the compound has been found to alleviate the presence of microglia in the area surrounding the hematoma. researchgate.net While not always explicitly defined as a shift in M1/M2 polarization, the reduction in pro-inflammatory cytokine production, such as IL-1β and TNF-α, suggests a dampening of the pro-inflammatory (M1-like) phenotype of microglia. nih.gov Dysregulation of the NLRP3 inflammasome in microglia is implicated in several neuronal disorders where sustained inflammation leads to neuronal damage. nih.gov By inhibiting caspase-1, a core component of the inflammasome signaling pathway, Ac-YVAD-cmk directly interferes with a central mechanism of microglial-mediated neuroinflammation. researchgate.netnih.gov

Macrophage Inflammatory Responses and Cytokine Profiles

Macrophages are critical effector cells in the innate immune system, and their response is tightly regulated by inflammasome activation. frontiersin.org Z-YVAD-CMK, as Ac-YVAD-cmk, exerts profound control over macrophage inflammatory functions primarily by inhibiting the NLRP3 inflammasome pathway. invivogen.comnih.gov The NLRP3 inflammasome is a multi-protein complex that, upon activation by various danger signals, triggers caspase-1 activation. invivogen.com This leads to the processing and secretion of pro-inflammatory cytokines IL-1β and IL-18, and can induce a form of inflammatory cell death known as pyroptosis. invivogen.comnih.gov

Ac-YVAD-cmk directly targets and irreversibly inhibits caspase-1, thereby preventing the cleavage of pro-IL-1β. invivogen.com This has been demonstrated in macrophage cell lines, where Ac-YVAD-cmk inhibits the secretion of mature IL-1β in a dose-dependent manner following NLRP3 inflammasome activation. invivogen.com This inhibitory effect is not limited to cell lines. In animal models of acute lung injury, administration of Ac-YVAD-cmk was shown to prevent pyroptosis in alveolar macrophages and significantly reduce the release of IL-1β. nih.gov

The modulation of the macrophage cytokine profile by Ac-YVAD-cmk extends beyond IL-1β. Studies on acute gastric injury have shown that pretreatment with the inhibitor not only blocks caspase-1 activation but also leads to a downstream reduction in other pro-inflammatory cytokines, including TNF-α and IL-6. nih.gov This suggests that by blocking the initial caspase-1-dependent inflammatory cascade, Ac-YVAD-cmk can attenuate a broader inflammatory response mediated by macrophages. nih.gov In a model of endotoxic shock, the related pan-caspase inhibitor Z-VAD-FMK was found to reduce the pro-inflammatory responses in macrophages, leading to lower secretion of inflammatory cytokines. frontiersin.orgnih.gov

The table below summarizes the observed effects of Ac-YVAD-cmk on macrophage cytokine production and cellular processes based on findings from various experimental models.

| Experimental Model | Cell Type | Key Findings | Impact on Cytokine Profile | Reference |

| LPS-Induced Acute Lung Injury | Alveolar Macrophages | Inhibited caspase-1 activation and prevented pyroptosis. | Reduced release of IL-1β, IL-18, and TNF-α. | nih.gov |

| Stress-Induced Acute Gastric Injury | Gastric Tissue Macrophages | Inhibited caspase-1 activation within the NLRP3 inflammasome. | Decreased production of mature IL-1β, TNF-α, and IL-6. | nih.gov |

| NLRP3 Inflammasome Activation | THP-1 Macrophage Cell Line | Dose-dependent inhibition of NLRP3 inflammasome response. | Blocked secretion of mature IL-1β. | invivogen.com |

Implications for Neutrophil Biology and Innate Immunity

Neutrophils are the most abundant leukocytes in human circulation and represent the first line of defense in the innate immune system. nih.gov Their rapid recruitment to sites of inflammation is crucial for combating pathogens. nih.gov The activity of neutrophils, including their lifespan and cytokine-releasing capacity, is influenced by the inflammatory microenvironment. Caspase-1 activity and the cytokines it processes, particularly IL-1β, play a role in regulating neutrophil function. nih.gov

Research has shown that neutrophils that have migrated into tissues in vivo can spontaneously secrete IL-1β, a process that is dependent on caspase-1 activity within the NLRP3 inflammasome. nih.gov This secreted IL-1β acts as a survival signal, suppressing apoptosis in neighboring neutrophils and thereby prolonging the inflammatory response. nih.gov

The caspase-1 inhibitor Ac-YVAD-cmk has been utilized to probe this autocrine/paracrine signaling loop. When applied to cultures of tissue-transmigrated neutrophils, Ac-YVAD-cmk effectively decreases the secretion of IL-1β. nih.gov A direct consequence of this inhibition is an increase in the rate of apoptosis of surrounding neutrophils. nih.gov This finding indicates that by blocking caspase-1, Z-YVAD-CMK can disrupt a key anti-apoptotic signal for neutrophils at an inflammatory site, potentially facilitating the resolution of inflammation. While the inhibitor only partially blocked IL-1β secretion, suggesting the existence of caspase-1-independent processing mechanisms, its effect on promoting neutrophil apoptosis was significant. nih.gov

This regulatory role highlights the importance of caspase-1 in innate immunity, extending beyond simple cytokine maturation. By influencing the lifespan of neutrophils, caspase-1 activity can dictate the duration and intensity of the initial immune response. The ability of Z-YVAD-CMK to modulate this aspect of neutrophil biology underscores its potential to control acute inflammatory conditions where neutrophils are major contributors to tissue pathology. uoa.gr

The table below details the specific effects of Ac-YVAD-cmk on neutrophil function.

| Cell Type | Experimental Condition | Effect of Ac-YVAD-cmk | Implication for Innate Immunity | Reference |

| Human Neutrophils | Co-culture of blood and in vivo-transmigrated skin chamber neutrophils | Decreased IL-1β release from skin chamber neutrophils. | Promotes apoptosis of neutrophils by removing a key survival signal. | nih.gov |

| Human Neutrophils | Culture of in vivo-transmigrated skin chamber neutrophils | Increased apoptosis of the cultured neutrophils. | May facilitate the resolution of acute inflammation by shortening neutrophil lifespan. | nih.gov |

Z Yvad Cmk Trifluoroacetate Salt in in Vitro Experimental Paradigms

Application in Diverse Cell Line Models

Studies in Human Smooth Muscle Cells (hSMCs)

Apoptosis of vascular smooth muscle cells (VSMCs) is a critical process in the pathology of various vascular diseases, including atherosclerosis. nih.govnih.gov While direct studies utilizing Z-YVAD-CMK in human smooth muscle cells (hSMCs) are not extensively documented in the reviewed literature, the role of caspases in VSMC apoptosis is well-established. Research has shown that apoptosis in these cells can be induced by various stimuli and is a key factor in vascular remodeling and the stability of atherosclerotic plaques. nih.govnih.gov

The broader class of pan-caspase inhibitors, such as Z-VAD-FMK, has been shown to suppress apoptosis in VSMCs under conditions of hyperosmotic stress. This suggests that caspase-dependent pathways are central to the apoptotic machinery in these cells. Given that Z-YVAD-CMK is a more specific inhibitor targeting caspase-1, its application could help to dissect the specific role of the inflammatory caspase pathway in VSMC apoptosis, distinguishing it from other apoptotic routes.

Table 1: Role of Caspase Inhibition in Human Smooth Muscle Cells

| Cell Line | Compound | Experimental Context | Key Findings |

| hSMC | Z-VAD-FMK (Pan-caspase inhibitor) | Hyperosmotic stress-induced apoptosis | Suppression of apoptosis |

Investigations in Jurkat T Lymphocytes

Jurkat T lymphocytes are a widely used model for studying T-cell signaling and apoptosis. In this cell line, Z-YVAD-CMK and its analogs have been pivotal in understanding the role of caspases in programmed cell death.

One study demonstrated that room temperature-induced apoptosis in Jurkat cells is attenuated by the caspase-1 inhibitor YVAD-CMK. nih.gov This finding suggests the involvement of caspase-1-like activity in this particular apoptotic pathway. nih.gov Further research has shown that in Fas-induced apoptosis, the shutdown of protein synthesis is an early event that is insensitive to inhibition by YVAD-CMK, highlighting the complexity of the apoptotic cascade.

The related pan-caspase inhibitor, Z-VAD-FMK, has been shown to effectively block FasL-induced apoptosis in Jurkat T cells by inhibiting the processing and activation of caspase-8 and caspase-3. nih.gov However, this inhibition of apoptosis by Z-VAD-FMK did not prevent the suppression of T-cell proliferation, indicating that the anti-proliferative effects may be independent of its caspase-inhibitory function. nih.gov In other studies, Z-VAD-FMK was used to demonstrate that in certain contexts, cell death proceeds through a caspase-independent mechanism, such as necroptosis. mdpi.com The synergistic apoptotic effects of mycotoxin combinations have also been confirmed in Jurkat T cells. mdpi.com

Table 2: Application of Z-YVAD-CMK and Related Inhibitors in Jurkat T Lymphocytes

| Compound | Experimental Model | Research Focus | Observed Effect of Inhibitor | Citation |

| YVAD-CMK | Room Temperature-Induced Apoptosis | Attenuation of apoptosis | Attenuated apoptosis | nih.gov |

| Z-VAD-FMK | FasL-Induced Apoptosis | Inhibition of caspase processing | Blocked activation of caspase-8 and caspase-3 | nih.gov |

| Z-VAD | Etoposide + TNF-α Induced Cell Death | Mechanism of cell death | Reduced dying of wild-type cells, indicating apoptosis as the primary death type | mdpi.com |

| Z-VAD | E-T/2 Transduced Cells | Growth inhibition and apoptosis | Not specified | researchgate.net |

Utilization in THP-1 Cell Inflammasome Assays

The human monocytic cell line, THP-1, is a cornerstone for studying inflammasome activation, a key process in innate immunity that is heavily dependent on caspase-1. THP-1 cells can be differentiated into macrophage-like cells, which are then used to investigate the activation of the NLRP3 inflammasome and subsequent cytokine release. nih.govmdpi.com

The caspase-1 inhibitor Ac-YVAD-cmk has been shown to inhibit the NLRP3 inflammasome response in a dose-dependent manner in THP-1 cells. invivogen.com This inhibition is typically measured by a reduction in the secretion of mature interleukin-1β (IL-1β). invivogen.com In experiments where THP-1 cells are primed with lipopolysaccharide (LPS) and then stimulated with an NLRP3 activator like monosodium urate (MSU) crystals, Ac-YVAD-cmk effectively blocks the caspase-1-mediated cleavage of pro-IL-1β. invivogen.com

Furthermore, in studies involving infection with pathogens like Naegleria fowleri, the pan-caspase inhibitor Z-VAD-FMK was shown to reduce both caspase-1 activation and IL-1β production in THP-1 cells, confirming the role of the inflammasome in the host response. nih.gov Bioluminescent assays have also been developed using THP-1 cells to rapidly screen for caspase-1 activity, where Z-YVAD-aminoluciferin can be used as a substrate. researchgate.net However, optimizing experimental conditions, such as the concentration of Ac-YVAD-cmk and the timing of its addition, is crucial for achieving effective inhibition of inflammasome activity. researchgate.net

Table 3: Use of Z-YVAD-CMK and Analogs in THP-1 Inflammasome Assays

| Compound | Experimental Condition | Measured Outcome | Result of Inhibition | Citation |

| Ac-YVAD-cmk | LPS-primed THP-1 cells + MSU crystals | IL-1β secretion | Dose-dependent inhibition of IL-1β secretion | invivogen.com |

| Z-VAD-FMK | THP-1 cells co-cultured with Naegleria fowleri | Caspase-1 activation and IL-1β production | Reduced levels of caspase-1 activation and IL-1β production | nih.gov |

| Ac-YVAD-cmk | THP-1 cells stimulated with bacteria or LPS + ATP | IL-1β production | Attempted inhibition of inflammasome activity | researchgate.net |

| Z-YVAD-aminoluciferin | Bioluminescent caspase-1 activity assay in THP-1 cells | Caspase-1 activity | Substrate for measuring caspase-1 activity | researchgate.net |

Research on PC12 Cells in Neurodegeneration Models

PC12 cells, derived from a rat pheochromocytoma, are a valuable in vitro model for studying neuronal differentiation and neurodegenerative diseases like Alzheimer's. frontiersin.org These cells can be induced to differentiate into neuron-like cells, making them suitable for investigating mechanisms of neuronal cell death and neuroprotection.

In the context of neurodegeneration, the caspase-1 inhibitor Ac-YVAD-cmk has demonstrated significant neuroprotective effects. In a rat model of permanent focal cerebral ischemia, intracerebroventricular administration of Ac-YVAD-cmk resulted in a long-lasting reduction of infarct volume. nih.gov This neuroprotection was associated with a decrease in apoptosis and a reduction in the levels of the proinflammatory cytokine IL-1β. nih.govnih.govmedchemexpress.com

Furthermore, studies using the pan-caspase inhibitor Z-VAD-FMK in PC12 cells have shown that it can prevent the proteolytic cleavage of protein kinase Cδ (PKCδ), a process mediated by caspase-3 and implicated in oxidative stress-induced dopaminergic cell death. nih.gov Lysates from serum-deprived PC12 cells have also been used to test the in vitro inhibitory activity of Z-VAD-FMK and Ac-YVAD-CMK on caspase activity. researchgate.net

Table 4: Application of Z-YVAD-CMK and Related Inhibitors in PC12 Cells

| Compound | Experimental Model | Research Focus | Key Findings | Citation |

| Ac-YVAD-cmk | Rat model of permanent focal cerebral ischemia | Neuroprotection | Reduced infarct volume, decreased apoptosis, and reduced IL-1β levels | nih.gov |

| Z-VAD-FMK | MMT-treated PC12 cells | Oxidative stress-mediated cell death | Prevented caspase-3-mediated cleavage of PKCδ | nih.gov |

| Ac-YVAD-CMK / Z-VAD-FMK | Lysates of serum-deprived PC12 cells | In vitro caspase inhibition | Inhibition of DEVD-AFC cleavage activity | researchgate.net |

Examination in Human Embryonic Kidney 293 (HEK-293) Cells

Human Embryonic Kidney 293 (HEK-293) cells are a versatile and widely used cell line in biomedical research, particularly for recombinant protein production and gene therapy applications. researchgate.net In the context of caspase inhibition, HEK-293 cells have been employed in several key ways.

During the production of recombinant adeno-associated viruses (rAAV), the process of transient transfection can induce caspase-mediated apoptosis in HEK-293 cells. The use of the pan-caspase inhibitor Z-VAD-fmk has been shown to inhibit this apoptosis, leading to an increase in peak viable cell density. Interestingly, this also resulted in a decline in capsid levels, thereby increasing the ratio of full to empty capsids, a critical quality attribute for viral vectors. In some instances, however, Z-VAD-fmk failed to reverse necrosis induced by certain compounds, indicating the activation of a caspase-independent cell death pathway. researchgate.net

Furthermore, engineered HEK-293 cell lines, such as HEK-Blue™ IL-1β cells, are utilized in inflammasome assays. These cells are designed to report the presence of mature IL-1β, and they are used as a quality control tool to validate the inhibitory activity of compounds like Ac-YVAD-cmk on caspase-1. invivogen.com Z-VAD-fmk has also been observed to induce autophagy in HEK-293 cells through off-target inhibition of NGLY1. reading.ac.uk

Table 5: Use of Z-YVAD-CMK and Related Inhibitors in HEK-293 Cells

| Cell Line | Compound | Application | Observed Effect | Citation |

| HEK-293 | Z-VAD-fmk | Recombinant AAV production | Inhibited caspase-mediated apoptosis, increased viable cell density | researchgate.net |

| HEK-Blue™ IL-1β | Ac-YVAD-cmk | Inflammasome assay (quality control) | Validated inhibitory activity on caspase-1 | invivogen.com |

| HEK-293 | Z-VAD-fmk | Honokiol-induced cell death | Failed to reverse necrosis, indicating caspase-independent cell death | researchgate.net |

| GFP-LC3 HEK 293 | Z-VAD-fmk | Autophagy studies | Induced autophagy via off-target inhibition of NGLY1 | reading.ac.uk |

Use in Xylogenic Zinnia Cell Cultures for Trans-Differentiation Studies

The in vitro culture of Zinnia elegans mesophyll cells provides a unique system to study the process of trans-differentiation into tracheary elements (TEs), a process known as xylogenesis. d-nb.info This process culminates in programmed cell death (PCD), making it an excellent model to study the molecular events of developmental cell death in plants. d-nb.info

The application of caspase inhibitors, including the caspase-1 inhibitor Ac-YVAD-CMK, has been shown to significantly impact the kinetics and morphology of TE formation in Zinnia cell cultures. nih.gov Treatment with Ac-YVAD-CMK resulted in a delay in the formation of TEs and led to the production of larger TEs. nih.gov It also altered the typical "two-wave" pattern of TE production to a "one-wave" pattern. nih.gov

These effects are attributed to the suppression of PCD, as evidenced by a decrease in DNA breakdown and a reduction in the number of TUNEL-positive nuclei in the presence of the inhibitor. nih.gov These findings provide strong evidence for the involvement of caspase-1-like proteases in the regulation of PCD during xylogenesis in Zinnia. d-nb.infonih.gov

Table 6: Effects of Ac-YVAD-CMK on Xylogenic Zinnia Cell Cultures

| Experimental System | Compound | Key Parameters Studied | Major Findings | Citation |

| Xylogenic Zinnia elegans cell culture | Ac-YVAD-CMK | Kinetics and dimensions of tracheary elements (TEs) | Delayed TE formation, production of larger TEs, elimination of the 'two-wave' production pattern | nih.gov |

| Xylogenic Zinnia elegans cell culture | Ac-YVAD-CMK | Programmed cell death (PCD) hallmarks | Suppressed DNA breakdown and reduced the number of TUNEL-positive nuclei | nih.gov |

| Xylogenic Zinnia elegans cell culture | Ac-YVAD-CMK | Caspase-1-like activity | Indirect evidence for the involvement of VPE, which has caspase-1-like activity | d-nb.info |

The tetrapeptide Z-YVAD-CMK is a potent and irreversible inhibitor of caspase-1, an enzyme critical for the maturation of pro-inflammatory cytokines and the induction of pyroptotic cell death. invivogen.com Its utility as a research tool is extensively demonstrated in various in vitro experimental models utilizing primary cell cultures. These studies are fundamental to elucidating the specific roles of caspase-1 in inflammatory and cell death pathways across different cell types.

Studies on Isolated Mouse Peritoneal Macrophages

Research on isolated mouse peritoneal macrophages has been instrumental in defining the anti-inflammatory properties of Z-YVAD-CMK. In one key study, macrophages were stimulated with cholesterol-treated recombinant pneumolysin protein (rPLY), a toxin from Streptococcus pneumoniae, to investigate the pathways of cytokine production. The application of Z-YVAD-CMK in this model demonstrated a significant reduction in the secretion of both Interleukin-1β (IL-1β) and Interleukin-18 (IL-18). This finding was crucial in establishing the critical role of a caspase-1-dependent mechanism in the inflammatory response of macrophages to this specific bacterial toxin.

Table 1: Research Findings in Isolated Mouse Peritoneal Macrophages

| Cell Type | Stimulus | Compound Used | Key Findings | Reference |

|---|

Experiments on Bone Marrow-Derived Macrophages (BMDMs)

The role of caspase-1 in bacterial-induced inflammation has also been explored using Bone Marrow-Derived Macrophages (BMDMs). In studies investigating the response of BMDMs to Acinetobacter baumannii, the selective caspase-1 inhibitor Ac-YVAD-CMK was used to probe the mechanism of IL-1β secretion. nih.gov While A. baumannii stimulation dose-dependently increased the level of IL-1β in the culture supernatant, it did not significantly alter the expression of pro-IL-1β mRNA or protein. nih.gov The introduction of Ac-YVAD-CMK effectively blocked the secretion of mature IL-1β, confirming that the release of this key inflammatory cytokine in response to the bacterium is dependent on caspase-1 activity. nih.gov

Table 2: Research Findings in Bone Marrow-Derived Macrophages (BMDMs)

| Cell Type | Stimulus | Compound Used | Key Findings | Reference |

|---|

Research in Cultured Primary Neurons

The neuroprotective effects of caspase-1 inhibitors like Ac-YVAD-CMK have been investigated in models of neurological damage, such as cerebral ischemia. nih.gov While many studies are conducted in vivo, the findings shed light on the compound's direct effects on neural cells. In a rat model of permanent middle cerebral artery occlusion, treatment with Ac-YVAD-CMK resulted in a significant reduction of both caspase-1 and caspase-3 activity in the brain tissue at 24 hours post-ischemia. nih.gov This inhibition of key apoptotic enzymes was accompanied by a decrease in apoptosis, as measured by nucleosome quantitation. nih.gov Furthermore, the treatment led to a reduction in the brain levels of the proinflammatory cytokines IL-1β and Tumor Necrosis Factor-alpha (TNF-α). nih.gov These results suggest that the neuroprotective action of the inhibitor in the central nervous system is achieved by concurrently blocking inflammatory and apoptotic pathways within the brain's cellular environment, which includes primary neurons. nih.gov

Table 3: Research Findings Related to Primary Neurons

| Model System | Insult | Compound Used | Key Cellular/Molecular Findings | Reference |

|---|

Application in Human Tubular Epithelial Cells (TECs)

In the context of kidney disease, caspase inhibitors have been applied to study cell death mechanisms in Human Tubular Epithelial Cells (TECs). Research has shown that these cells can undergo apoptosis through pathways involving caspases. jci.org In a model of HIV-1 infection of primary human proximal tubular epithelial cells (PTECs), the virus was found to induce programmed cell death. jci.org The application of a pan-caspase inhibitor, z-VAD, blocked this HIV-induced apoptosis in a dose-dependent manner, indicating that the cell death pathway is caspase-dependent. jci.org In a separate model of sepsis-induced acute kidney injury, the caspase-1 inhibitor AC-YVAD-CMK was shown to inhibit the pyroptosis of renal tubular epithelial cells. semanticscholar.org This treatment decreased the expression of the NLRP1 inflammasome and reduced the release of inflammatory factors IL-1β and IL-18, demonstrating a protective effect on TECs. semanticscholar.org

Table 4: Research Findings in Human Tubular Epithelial Cells (TECs)

| Cell Type | Stimulus/Model | Compound Used | Key Findings | Reference |

|---|---|---|---|---|

| Human Proximal Tubular Epithelial Cells (PTECs) | HIV-1 Infection | z-VAD-CH2F (pan-caspase inhibitor) | Prevented HIV-induced apoptosis. | jci.org |

Use in Whole Blood Cultures for Cytokine Analysis

Whole blood cultures provide a physiologically relevant ex vivo system to study complex inflammatory responses. The use of caspase inhibitors in this setting helps to dissect the contribution of specific pathways to cytokine production. In a study using human whole blood cultures stimulated with lipopolysaccharide (LPS), the effects of the specific caspase-1 inhibitor Ac-YVAD-cmk were compared to a pan-caspase inhibitor. nih.gov The results showed that Ac-YVAD-cmk caused a pronounced decrease in IL-1β secretion while having a less suppressive effect on TNF-α, IL-6, and IL-8. nih.gov This highlights the specificity of the inhibitor for the caspase-1/IL-1β axis. The study also crucially demonstrated that the inhibitor must be added to the culture as a pretreatment before LPS stimulation to achieve a marked reduction in IL-1β, indicating that IL-1β release is a rapid response. nih.gov

Table 5: Research Findings in Whole Blood Cultures

| Sample Type | Stimulus | Compound Used | Key Findings | Reference |

|---|

Key In Vitro Methodologies for Assessing Z-YVAD-CMK Effects

A variety of standard and advanced laboratory techniques are employed to measure the outcomes of experiments using Z-YVAD-CMK and related caspase-1 inhibitors.

Enzyme-Linked Immunosorbent Assay (ELISA): This is the most common method used to quantify the concentration of secreted cytokines, such as IL-1β, IL-18, TNF-α, and IL-6, in cell culture supernatants or other biological fluids. nih.govnih.govsemanticscholar.org It was also used to measure free nucleosomes to quantify apoptosis. nih.gov

Western Blot: This technique is used to detect and quantify specific proteins within cell lysates. In the context of caspase-1 inhibition studies, it is frequently used to measure the levels of the precursor form of IL-1β (pro-IL-1β), components of the inflammasome like NLRP1, and the cleaved, active form of caspase-1 (p20). nih.govsemanticscholar.orgresearchgate.net

Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR): This method is applied to measure the gene expression levels of target proteins by quantifying their corresponding messenger RNA (mRNA). It has been used to determine if an inflammatory stimulus or an inhibitor affects the transcription of genes like pro-IL-1β. nih.gov

Fluorogenic Caspase Activity Assays: The direct inhibitory effect of compounds like Ac-YVAD-CMK on caspase activity is measured using specific fluorogenic substrates. For instance, Ac-YVAD-amc is used for caspase-1 and Ac-DEVD-afc for caspase-3. nih.gov The cleavage of the substrate by the active enzyme releases a fluorescent molecule, allowing for quantification of enzyme activity. nih.gov

Flow Cytometry: This technique can be used to analyze cell populations and was employed to detect apoptotic changes in HIV-infected tubular epithelial cells. jci.org

Immunofluorescence Staining: This imaging technique is used to visualize the presence and location of specific proteins in cells or tissue sections. It was used to detect the gasdermin D (GSDMD) protein in renal tissues to assess pyroptosis. semanticscholar.org

Reporter Cell Lines: Specialized engineered cell lines, such as HEK-Blue™ IL-1β sensor cells, are used to detect the presence of bioactive IL-1β in culture supernatants. invivogen.com These cells express a reporter gene (like secreted embryonic alkaline phosphatase) under the control of a promoter that is activated by IL-1β signaling, providing a functional readout of cytokine activity. invivogen.com

Spectrophotometric and Fluorimetric Enzyme Activity Assays

Spectrophotometric and fluorimetric assays are fundamental techniques for quantifying enzyme activity, offering high sensitivity and continuous monitoring of reaction kinetics. nih.govmdpi.com These assays typically employ a synthetic substrate that, when cleaved by the enzyme of interest, releases a molecule that is either colored (a chromophore) or fluorescent (a fluorophore). The rate of color or fluorescence development is directly proportional to the enzyme's activity.

In the context of Z-YVAD-CMK, these assays are used to directly measure its inhibitory effect on caspases. For example, to assess the inhibition of caspase-1, the enzyme can be incubated with a specific substrate like Ac-YVAD-pNA (acetyl-L-tyrosyl-L-valyl-L-alanyl-L-aspartic acid p-nitroanilide). Caspase-1 cleaves this substrate, releasing the chromophore p-nitroanilide (pNA), which can be quantified by measuring absorbance at 405 nm. When Z-YVAD-CMK is introduced into the reaction, it binds to the active site of caspase-1, preventing substrate cleavage and resulting in a dose-dependent reduction in the spectrophotometric signal. Similarly, fluorimetric assays might use a substrate like Ac-YVAD-AFC (7-amino-4-trifluoromethylcoumarin), where cleavage releases the highly fluorescent AFC molecule. The inhibitory potency of Z-YVAD-CMK is determined by quantifying the decrease in the fluorescence signal. These assays are crucial for determining the inhibitor's specificity and calculating key parameters such as its IC₅₀ (half-maximal inhibitory concentration).

Quantitative Measurement of Cytokine Release (e.g., ELISA, Reporter Gene Assays)

Z-YVAD-CMK is instrumental in investigating inflammatory pathways, particularly those dependent on caspase-1 activity. Caspase-1 is essential for the maturation and secretion of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). In their inactive pro-forms, these cytokines require cleavage by caspase-1 before they can be secreted from the cell.

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method to quantify the concentration of these secreted cytokines in cell culture supernatants. In a typical experiment, immune cells like macrophages are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS) followed by a P2X7 receptor agonist like ATP, to activate the inflammasome and induce cytokine processing and release. To determine the role of caspase-1 in this process, a set of cells is pre-treated with Z-YVAD-CMK before stimulation. Research has shown that in isolated mouse peritoneal macrophages stimulated with cholesterol-treated recombinant pneumolysin protein, Z-YVAD-CMK at a concentration of 30 µM effectively reduces the secretion of IL-1β and IL-18. labchem.com.my By comparing the cytokine concentrations in the supernatants of treated versus untreated cells, the essential role of caspase-1 is confirmed.

Table 1: Effect of Z-YVAD-CMK on Cytokine Release in Stimulated Macrophages

| Cell Type | Stimulus | Inhibitor Concentration | Observed Effect | Reference |

|---|---|---|---|---|

| Isolated Mouse Peritoneal Macrophages | Cholesterol-treated recombinant pneumolysin protein (rPLY) | 30 µM | Reduction in IL-1β and IL-18 secretion | labchem.com.my |

Assessment of Cell Death and Viability Assays (e.g., LDH Release, Evan's Blue Staining)

Cell viability and cytotoxicity assays are crucial for evaluating the effects of various compounds or stimuli on cells. nih.govnih.gov One common method is the lactate (B86563) dehydrogenase (LDH) release assay. LDH is a stable enzyme present in the cytoplasm of all cells. When the cell membrane loses its integrity—a hallmark of necrosis or late-stage apoptosis—LDH is released into the surrounding culture medium. The amount of LDH in the medium, which can be quantified using an enzymatic assay, is directly proportional to the number of dead or damaged cells.

Z-YVAD-CMK is used in these assays to explore its anti-apoptotic effects. For instance, studies have investigated its ability to protect cells from specific death-inducing stimuli. In one model, the EGF-like domain of tenascin-C was found to induce apoptosis in detached human smooth muscle cells (hSMCs). The application of Z-YVAD-CMK in this system demonstrated a significant, concentration-dependent protective effect. At a concentration of 100 µM, the inhibitor decreased cell death by 50%. labchem.com.my When the concentration was increased to a range of 200 to 400 µM, it completely inhibited the cell death induced by the tenascin-C fragment. labchem.com.my These findings highlight the role of caspases in this particular cell death pathway and establish Z-YVAD-CMK as a tool to prevent it.

Table 2: Protective Effect of Z-YVAD-CMK on Human Smooth Muscle Cell (hSMC) Viability

| Cell Type | Apoptotic Stimulus | Inhibitor Concentration | Result | Reference |

|---|---|---|---|---|

| Human Smooth Muscle Cells (hSMCs) | EGF-like domain of tenascin-C | 100 µM | 50% decrease in cell death | labchem.com.my |

| Human Smooth Muscle Cells (hSMCs) | EGF-like domain of tenascin-C | 200-400 µM | Complete inhibition of cell death | labchem.com.my |

Immunoblotting for Protein Expression and Cleavage Analysis

Immunoblotting, commonly known as Western blotting, is a powerful technique used to detect specific proteins within a complex mixture, such as a cell lysate. The method involves separating proteins by size via gel electrophoresis, transferring them to a solid membrane, and then probing the membrane with antibodies specific to the target protein.

This technique is particularly valuable for studying caspase activation. Caspases are synthesized as inactive zymogens (pro-caspases) and are activated through proteolytic cleavage into smaller, active subunits. Immunoblotting can distinguish between the full-length pro-caspase and its cleaved, active fragments based on their different molecular weights.

Z-YVAD-CMK is used in this context to confirm its inhibitory effect on caspase activation within the cell. For example, in studies of apoptosis in human smooth muscle cells, Z-YVAD-CMK was shown to reduce the activation of caspase-3. In a typical experiment, cells would be treated with an apoptotic stimulus in the presence or absence of the inhibitor. Cell lysates would then be analyzed by immunoblotting using an antibody that detects caspase-3. In the samples without the inhibitor, a strong band corresponding to the cleaved, active form of caspase-3 would be visible. In contrast, in the samples pre-treated with Z-YVAD-CMK, the intensity of this band would be significantly reduced, while the band for the full-length pro-caspase-3 would remain prominent. This provides direct visual evidence that Z-YVAD-CMK blocks the proteolytic cascade leading to apoptosis.

Preclinical in Vivo Research Utilizing Z Yvad Cmk Trifluoroacetate Salt

Neuroprotective Effects in Animal Models of Brain Injury

Z-YVAD-CMK has demonstrated notable neuroprotective effects in several animal models of acute brain injury. Its mechanism of action, primarily through the inhibition of caspase-1, has been shown to interrupt key pathological cascades that lead to neuronal damage and functional deficits.

Attenuation of Ischemic Brain Damage in Rodent Models

In rodent models of cerebral ischemia, Z-YVAD-CMK has been shown to reduce the extent of brain damage. Studies using a permanent middle cerebral artery occlusion (pMCAo) model in rats demonstrated that intracerebroventricular administration of Ac-YVAD-cmk resulted in a significant and long-lasting reduction of infarct volume. nih.gov This protective effect was observed as early as 24 hours and persisted for up to 6 days post-ischemia. nih.gov The reduction in ischemic damage was evident in both cortical and subcortical structures. nih.gov

The neuroprotective effect of Z-YVAD-CMK in ischemic models is linked to its ability to inhibit caspase-1, thereby reducing apoptosis and the production of proinflammatory cytokines. nih.gov Specifically, treatment with the inhibitor led to a decrease in both caspase-1 and caspase-3 activity, as well as a reduction in brain levels of interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) at 24 hours post-ischemia. nih.gov

| Ischemic Brain Damage Model | Key Findings | Reference |

| Permanent Middle Cerebral Artery Occlusion (pMCAo) in Rats | Significant reduction in total infarct volume at 24 hours and 6 days post-occlusion. | nih.gov |

| Permanent Middle Cerebral Artery Occlusion (pMCAo) in Rats | Reduced caspase-1 and caspase-3 activity at 24 hours. | nih.gov |

| Permanent Middle Cerebral Artery Occlusion (pMCAo) in Rats | Decreased levels of IL-1β and TNF-α in the brain at 24 hours. | nih.gov |

| Transient Middle Cerebral Artery Occlusion in Mice | Demonstrated neuroprotective effects. | nih.gov |

Mitigation of Intracerebral Hemorrhage (ICH) Induced Pathology

Z-YVAD-CMK has been investigated for its potential to mitigate the pathological consequences of intracerebral hemorrhage (ICH). In a mouse model of collagenase-induced ICH, treatment with Ac-YVAD-CMK significantly reduced brain edema at 24 hours post-injury. nih.govnih.gov This reduction in edema is a critical aspect of mitigating secondary brain injury following ICH.

The protective effects of Z-YVAD-CMK in ICH are associated with its anti-inflammatory properties. The compound has been shown to inhibit the activation of caspase-1, which in turn decreases the processing and release of the pro-inflammatory cytokine IL-1β. nih.govnih.gov This leads to a reduction in neuroinflammation and a decrease in the activation of microglia in the perihematomal region. nih.govresearchgate.net Furthermore, treatment with Ac-YVAD-CMK has been found to inhibit the degradation of the tight junction protein zona occludens 1 (ZO-1), suggesting a role in preserving blood-brain barrier integrity. nih.govnih.gov

| ICH Model | Key Pathological Findings | Reference |

| Collagenase-Induced ICH in Mice | Significant reduction in brain edema at 24 and 72 hours. | nih.gov |

| Collagenase-Induced ICH in Mice | Downregulation of IL-1β and matrix metalloproteinase-9 (MMP-9). | nih.gov |

| Collagenase-Induced ICH in Mice | Inhibition of zona occludens 1 (ZO-1) degradation. | nih.govnih.gov |

| Thrombin-Induced ICH in Rats | Decreased brain water content at 24 hours. | nih.gov |

| Thrombin-Induced ICH in Rats | Reduced activation of microglia in the perihematoma region. | nih.gov |

Improvement of Neurological Function and Behavioral Outcomes

Consistent with its ability to reduce brain pathology, Z-YVAD-CMK has been shown to improve neurological function and behavioral outcomes in animal models of brain injury. In a mouse model of ICH, administration of Ac-YVAD-CMK led to significant improvements in neurological function as assessed by a 21-point neurological deficit score at 24 and 72 hours post-injury. nih.gov

Similarly, in a rat model of ICH, treatment with Ac-YVAD-cmk resulted in improved behavioral performance. nih.gov These functional improvements are a direct consequence of the compound's ability to reduce brain edema, inflammation, and neuronal damage. nih.gov In a cardiac arrest model in rats, Ac-YVAD-cmk treatment improved neurologic outcomes and post-cardiac arrest spatial memory and learning. researchgate.net

| Brain Injury Model | Neurological/Behavioral Outcome | Reference |

| Collagenase-Induced ICH in Mice | Improved neurological function scores at 24 and 72 hours. | nih.gov |

| Thrombin-Induced ICH in Rats | Improved behavioral performance. | nih.gov |

| Cardiac Arrest in Rats | Improved neurologic outcome and neurocognitive function. | researchgate.net |

Role in White Matter Rarefaction and Vascular Cognitive Impairment

Recent research has highlighted a potential role for Z-YVAD-CMK in addressing white matter rarefaction (WMR), a key pathological feature of vascular cognitive impairment (VCI). plos.orgresearchgate.netnih.gov In a mouse model of VCI induced by bilateral cortical artery stenosis (BCAS), treatment with Ac-YVAD-cmk was found to attenuate WMR and restore subcortical myelin expression. plos.orgresearchgate.netnih.gov